molecular formula C4H10O2S B3050839 2-Methylpropane-2-sulfinic acid CAS No. 29099-08-9

2-Methylpropane-2-sulfinic acid

Cat. No. B3050839
CAS RN: 29099-08-9
M. Wt: 122.19 g/mol
InChI Key: DUWLIIPTRMQEAP-UHFFFAOYSA-N
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Description

2-Methylpropane-2-sulfinic acid, also known as t-butylsulfinic acid or tert-butanesulfinic acid, is a chemical compound with the molecular formula C4H10O2S . It has an average mass of 122.186 Da and a monoisotopic mass of 122.040154 Da .

Scientific Research Applications

Polymer Synthesis and Applications

2-Acrylamido-2-methylpropane sulfonic acid (AMPS), closely related to 2-methylpropane-2-sulfinic acid, has been extensively studied for its applications in polymer synthesis. Its homopolymers and copolymers exhibit heat resistance, salt tolerance, and shear resistance, making them useful in oil-gas exploitation, water treatment, coatings, biological drugs, and engineering materials. These properties are crucial for solving complex problems in oil-gas field exploitation (Zhang Hong, 2006).

Development of Advanced Materials

Poly(2-acrylamido-2-methylpropane sulfonic acid) is a polyelectrolyte with numerous industrial applications. Its versatility is enhanced by employing reversible addition fragmentation chain transfer (RAFT) polymerization for the preparation of well-defined homopolymers and block copolymers. These materials have potential applications in various fields due to their unique properties (Bray et al., 2017).

Chemical Synthesis and Reactions

This compound and its derivatives play a significant role in chemical synthesis. For instance, tert-Butylsulfonyl Chloride, derived from this compound, is used as a sulfonylating agent and a precursor to tert-butyl cations (Quintero & Meza-León, 2005).

Sensor Technology

The acid and its derivatives have been employed in the fabrication of humidity sensors. A study demonstrated the use of a microporous polyethylene film grafted with 2-acrylamido-2-methylpropane sulfonic acid for creating a humidity sensor with long-term stability and water resistance (Sakai et al., 1987).

Organic Chemistry and Catalysis

This compound derivatives are also significant in organic chemistry. They have been used in studies to understand the mechanisms of stereoselective nucleophilic 1,2-addition reactions, providing insights into the factors influencing diastereomeric ratios in these reactions (Hennum et al., 2014).

Environmental Applications

The derivatives of this compound have found use in environmental applications, such as in the synthesis of polyacrylamide for water treatment chemicals and oil-displacing agents. Research has been conducted on reusing residues from its production process to create value-added products (Wang & Feng, 2011).

Future Directions

Future research directions could include studying the kinetics of the inverse emulsion copolymerization of acrylamide and 2-acrylamido-2-methylpropane sulfonic acid sodium salt with the aim of preparing drag reduction additives for turbulent aqueous flows . Additionally, the synthesis of poly(2-acrylamido-2-methylpropane sulfonic acid) and its block copolymers with methyl methacrylate and 2-hydroxyethyl methacrylate by quasiliving radical polymerization catalyzed by a cyclometalated ruthenium (II) complex has been explored .

properties

IUPAC Name

2-methylpropane-2-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-4(2,3)7(5)6/h1-3H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWLIIPTRMQEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330233
Record name 2-methylpropane-2-sulfinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29099-08-9
Record name NSC227866
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Record name 2-methylpropane-2-sulfinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropane-2-sulfinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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